molecular formula C10H9NO4 B273527 (E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid

(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B273527
M. Wt: 207.18 g/mol
InChI Key: AZQFAMKEDIARJR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid is a synthetic compound known for its unique chemical structure and properties. It is a derivative of the amino acid tyrosine and has gained attention in various fields of scientific research due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 4-hydroxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and growth .

Comparison with Similar Compounds

(E)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(E)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5+

InChI Key

AZQFAMKEDIARJR-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)O

SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)O

solubility

31.1 [ug/mL]

Origin of Product

United States

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